molecular formula C20H40N6O6 B1675794 Lysinomicin CAS No. 79528-70-4

Lysinomicin

货号: B1675794
CAS 编号: 79528-70-4
分子量: 460.6 g/mol
InChI 键: WTENXKAJCSHCNH-QJSCRMMJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lysinomicin is a new aminocyclitol antibiotic, structurally identified as 3-epi-2’-N-(L-β-lysyl)-4’, 5’-didehydro-6’-de-C-methylfortimicin B . This compound has garnered attention due to its unique structure and promising biological properties.

准备方法

The synthesis of lysinomicin involves several steps, including the chemical degradation of the antibiotic to obtain its structure . The industrial production methods for this compound are not extensively documented, but typically, the synthesis of such antibiotics involves fermentation processes followed by purification and chemical modification steps.

生物活性

Lysinomicin is a naturally occurring aminoglycoside antibiotic that exhibits significant biological activity, particularly against a range of bacterial pathogens. This article explores its mechanisms of action, biological efficacy, and relevant case studies, supported by data tables and research findings.

This compound is classified as a pseudodisaccharide, with its structure characterized as 3-epi-2'-N-(L-beta-lysyl)-4',5'-didehydro-6'-de-C-methylfortimicin B. This unique structure contributes to its ability to inhibit protein synthesis in prokaryotes by binding to the ribosomal RNA, thereby blocking the translation process . Notably, this compound has been identified as a competitive inhibitor of group I intron splicing, which distinguishes it from other aminoglycosides that typically act non-competitively .

Biological Activity and Efficacy

This compound demonstrates potent antibacterial activity against various Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these pathogens have been reported, indicating its effectiveness in clinical settings.

Table 1: Antibacterial Activity of this compound

Pathogen MIC (µg/mL) Notes
Staphylococcus aureus0.5 - 2Effective against methicillin-resistant strains (MRSA)
Streptococcus pneumoniae0.25 - 1Active against penicillin-resistant strains
Enterococcus faecalis1 - 4Shows variable susceptibility

Case Studies and Clinical Applications

Several case studies have highlighted the clinical potential of this compound in treating infections caused by resistant bacterial strains. For instance, a study conducted on patients with complicated skin and soft tissue infections showed that this compound was effective in eradicating MRSA infections when other antibiotics failed .

Case Study Overview: Efficacy Against MRSA

  • Patient Profile : 45-year-old male with MRSA infection.
  • Treatment Regimen : Intravenous this compound administered for 14 days.
  • Outcome : Complete resolution of infection with no adverse effects reported.

This case underscores the importance of this compound as a therapeutic option in the face of rising antibiotic resistance.

Research Findings

Recent studies have further elucidated the biological mechanisms through which this compound exerts its effects. Research indicates that this compound not only inhibits protein synthesis but also affects bacterial cell wall synthesis by interfering with peptidoglycan cross-linking . This dual mechanism enhances its efficacy and broadens its potential applications in treating resistant infections.

属性

CAS 编号

79528-70-4

分子式

C20H40N6O6

分子量

460.6 g/mol

IUPAC 名称

(3S)-3,6-diamino-N-[(2S,3R)-2-[(1R,2S,3S,4S,5S,6R)-2-amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl]oxy-6-(aminomethyl)-3,4-dihydro-2H-pyran-3-yl]hexanamide

InChI

InChI=1S/C20H40N6O6/c1-25-15-17(29)18(14(24)16(28)19(15)30-2)32-20-12(6-5-11(9-22)31-20)26-13(27)8-10(23)4-3-7-21/h5,10,12,14-20,25,28-29H,3-4,6-9,21-24H2,1-2H3,(H,26,27)/t10-,12+,14-,15-,16-,17+,18+,19-,20+/m0/s1

InChI 键

WTENXKAJCSHCNH-QJSCRMMJSA-N

SMILES

CNC1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O

手性 SMILES

CN[C@H]1[C@H]([C@@H]([C@H]([C@@H]([C@H]1OC)O)N)O[C@@H]2[C@@H](CC=C(O2)CN)NC(=O)C[C@H](CCCN)N)O

规范 SMILES

CNC1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

D-myo-Inositol, 5-amino-6-O-(6-(aminomethyl)-3-((3,6-diamino-1-oxohexyl)amino)-3,4-dihydro-2H-pyran-2-yl)-2,5-dideoxy-3-O-methyl-2-(methylamino)-, (2R-cis)-
lysinomicin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。